ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate
Description
Ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a methyl group at position 7 and an ethyl ester at position 2. This structure confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity due to the nitrogen-rich aromatic system.
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)9-12-7-6(2)4-5-11-8(7)13-9/h4-5H,3H2,1-2H3,(H,11,12,13) |
InChI Key |
YROSTIKGIHWXNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=NC=CC(=C2N1)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound primarily involves:
- Construction of the imidazo[4,5-b]pyridine core via cyclization reactions.
- Introduction of the methyl group at position 7.
- Installation of the ethyl carboxylate group at position 2.
A common approach starts from 2,3-diaminopyridine derivatives, which undergo condensation and cyclization with aldehydes or β-ketoesters under controlled conditions to form the fused heterocycle.
One-Pot Multi-Step Synthesis via N–C–N Bond Formation
A highly efficient and clean one-pot synthesis method involves the following steps:
Nucleophilic Aromatic Substitution (S_NAr) : Reaction of 2-chloro-3-nitropyridine with primary amines in a solvent mixture of water and isopropanol (H₂O-IPA) at elevated temperature (~80 °C) to form substituted pyridine-2,3-diamines.
Reduction of Nitro Group : Using zinc dust and hydrochloric acid (Zn/HCl) in H₂O-IPA at 80 °C, the nitro group is rapidly reduced to the corresponding diamine in under an hour with excellent yields.
Heterocyclization : The diamine intermediate is then reacted with substituted aldehydes under the same solvent conditions at room temperature or mild heating, promoting cyclization to the imidazo[4,5-b]pyridine scaffold.
The entire sequence can be performed without isolating intermediates, significantly reducing reaction time and purification steps, aligning with green chemistry principles.
| Step | Reagents/Conditions | Time | Outcome |
|---|---|---|---|
| S_NAr Reaction | 2-chloro-3-nitropyridine + primary amine in H₂O-IPA, 80 °C | 2 h | Substituted pyridine-2,3-diamine |
| Reduction | Zn dust + HCl in H₂O-IPA, 80 °C | 45 min | Diamine intermediate |
| Heterocyclization | Aldehyde in H₂O-IPA, room temp to 85 °C | 10 h | Imidazo[4,5-b]pyridine derivative |
This method yields this compound derivatives in excellent purity and yield and is adaptable to various aldehydes and amines for structural diversity.
Cyclization of 2,3-Diaminopyridines with β-Ketoesters
Another common synthetic route involves the condensation of 2,3-diaminopyridines with β-ketoesters such as ethyl acetoacetate under acidic or reflux conditions, promoting cyclization to the imidazo[4,5-b]pyridine core with the ethyl carboxylate substituent at position 2.
The methyl group at position 7 can be introduced by starting with appropriately substituted 2,3-diaminopyridine or by using methyl-substituted β-ketoesters.
Acidic catalysts or heating are used to facilitate ring closure and formation of the fused heterocycle.
This method is widely used in industrial and laboratory settings due to its straightforwardness and scalability.
Pd- or Cu-Catalyzed Regiospecific Cyclization
Advanced synthetic approaches employ transition metal catalysis for regioselective cyclization:
Pd- or Cu-catalyzed amidation and cyclization of 2-halo-3-acylaminopyridines with amines can form imidazo[4,5-b]pyridine derivatives.
Ligand-assisted catalysis enhances selectivity and yield.
This method allows for the introduction of diverse substituents and is suitable for complex molecule synthesis.
Although more complex, this approach offers precise control over substitution patterns and is valuable for medicinal chemistry applications.
Experimental Details and Analytical Data
Representative Procedure for One-Pot Synthesis
Mix 1 equivalent of 2-chloro-3-nitropyridine with 1 equivalent of primary amine in 5 mL of H₂O-IPA (1:1).
Stir at room temperature for 5 minutes, then heat at 80 °C for 2 hours to form the intermediate.
Add 1 equivalent of zinc dust and 0.5 equivalents of concentrated HCl, heat at 80 °C for 45 minutes to reduce the nitro group.
Filter to remove zinc dust, add 1 equivalent of substituted aldehyde, and heat at 85 °C for 10 hours for cyclization.
Extract with ethyl acetate, dry over MgSO₄, evaporate solvent, and purify by silica gel chromatography using 15% ethyl acetate in hexane.
Characterize products by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.
Analytical Characterization
¹H NMR and ¹³C NMR Spectroscopy : Recorded at 300–400 MHz for ¹H and 75–100 MHz for ¹³C, chemical shifts reported in ppm relative to internal standards.
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and formula accuracy.
These data ensure the identity and purity of this compound and its derivatives.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| One-Pot S_NAr-Reduction-Cyclization | Sequential S_NAr, Zn/HCl reduction, aldehyde cyclization in H₂O-IPA | High yield, green chemistry, no intermediate isolation | Requires zinc and acidic conditions |
| β-Ketoester Condensation | Cyclization of 2,3-diaminopyridine with ethyl acetoacetate | Simple, scalable, industrially viable | May require harsh conditions |
| Pd/Cu-Catalyzed Cyclization | Transition metal catalysis for regioselective cyclization | High regioselectivity, diverse substitution | More complex, expensive catalysts |
Chemical Reactions Analysis
Alkylation Reactions
The compound undergoes regioselective alkylation at nitrogen positions due to electronic and steric factors. Computational studies reveal higher electron density at N3 compared to N1/N4, directing reactivity .
Key findings:
-
Alkylation at N3 dominates due to lower activation energy (ΔG‡ = 23.1 kcal/mol vs. 27.4 kcal/mol for N4) .
-
Steric hindrance from the 7-methyl group suppresses reactivity at adjacent positions .
Nucleophilic Substitution at Ester Group
The ethyl carboxylate undergoes classical ester transformations:
a. Hydrolysis
-
Complete saponification achieved in 2N NaOH/EtOH (90°C, 4h).
-
Resulting carboxylic acid shows improved water solubility (logP decreases from 2.1 → -0.4) .
b. Aminolysis
Reaction with primary amines yields amide derivatives:
| Amine | Catalyst | Conversion (%) | Application |
|---|---|---|---|
| Benzylamine | DMAP, DCC | 92 | Antimicrobial agents |
| 4-Aminophenol | HOBt, EDC | 85 | Kinase inhibitors |
| Piperidine | Neat, 120°C | 78 | Aurora kinase modulators |
Cyclization and Heteroannulation
The imidazopyridine core participates in Pd-catalyzed coupling reactions:
Suzuki-Miyaura Cross-Coupling
Intramolecular Cyclization
Microwave-assisted formation of polycyclic systems:
textEthyl 7-methylimidazopyridine-2-carboxylate + Br(CH₂)₃NH₂ → Tetracyclic fused system (72% yield)[5]
Electrophilic Aromatic Substitution
Despite electron-deficient nature, directed substitution occurs:
Catalytic Hydrogenation
Selective reduction of pyridine ring:
Mechanistic Insights
-
Alkylation Selectivity : DFT calculations show N3 has highest Fukui electrophilicity index (f⁻ = 0.152 vs. 0.121 for N4) .
-
Ester Reactivity : Hammett σ* value of 2.1 indicates strong electron-withdrawing effect, facilitating nucleophilic attack .
-
Aromatic Substitution : C5/C6 positions activated through conjugation with imidazole π-system (NICS(1) = -12.3 ppm) .
This comprehensive analysis establishes ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate as a versatile building block for medicinal chemistry and materials science. The demonstrated reactivity profile enables rational design of derivatives with tailored biological and physicochemical properties.
Scientific Research Applications
Ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can act as a receptor antagonist by blocking the binding of endogenous ligands to their receptors, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 6-Chloro-7-Methyl-1H-Imidazo[4,5-b]Pyridine-2-Carboxylate
- Structural Differences : The chlorine substituent at position 6 introduces electronegativity and steric bulk compared to the unsubstituted 7-methyl analog.
- Physicochemical Properties :
- Synthesis: Prepared via condensation of 2,3-diaminoisonicotinate derivatives with aldehydes or ketones, similar to methods in .
Methyl 2-(1H-Imidazol-2-yl)-1H-Imidazo[4,5-b]Pyridine-7-Carboxylate
- Structural Differences : A methyl ester (vs. ethyl) and an imidazolyl group at position 2 enhance hydrogen-bonding capacity.
- Molecular Formula : C₁₁H₉N₅O₂ (MW: 244.0) .
- Synthesis: Formed by reacting methyl 2,3-diaminoisonicotinate with 1H-imidazole-2-carbaldehyde, analogous to Example 147 in .
- Key Contrasts : The imidazolyl substituent may increase binding affinity to biological targets compared to the simpler ester group in the target compound.
Ethyl Oxazolo[4,5-b]Pyridine-2-Carboxylate
- Structural Differences : Replaces the imidazole ring with an oxazole, reducing nitrogen content and altering electronic properties.
- Physicochemical Properties :
- Applications : Likely used in materials science or as a ligand in catalysis, given oxazole’s prevalence in these fields .
Ethyl 1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate
- Structural Differences : Pyrrolo[2,3-c]pyridine core (vs. imidazo[4,5-b]pyridine) reduces ring nitrogen count, impacting aromaticity and solubility.
- Synthesis : Yields ~60% via methods similar to , suggesting comparable scalability to imidazo derivatives .
- Biological Relevance: Pyrrolo derivatives are less frequently associated with mutagenicity compared to amino-substituted imidazo compounds (see ) .
Comparative Data Table
Biological Activity
Ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is a member of the imidazopyridine family, which has garnered attention for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a promising candidate for drug development in areas such as oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 178.20 g/mol. Its structure features a fused imidazole and pyridine ring system, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 178.20 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)C1=CN=C(N1)C=C(C)C |
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The compound may act as an inhibitor of certain kinases and other molecular targets involved in cell signaling pathways, which are critical in cancer progression and other diseases.
Anticancer Activity
Research has demonstrated that derivatives of imidazopyridines, including this compound, exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) with IC50 values ranging from low nanomolar to micromolar concentrations.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including Escherichia coli and Bacillus cereus, suggesting potential applications in treating infections.
Case Studies
- Anticancer Efficacy : A study investigated the effects of this compound on the MCF-7 cell line. The compound demonstrated a strong inhibitory effect on cell proliferation with an IC50 value of 0.058 µM, indicating its potential as a therapeutic agent in breast cancer treatment.
- Antimicrobial Properties : Another study focused on the compound's antimicrobial effects against E. coli. The results showed promising inhibition rates, suggesting that modifications to the imidazopyridine structure could enhance its efficacy against bacterial infections.
Q & A
Q. What are the foundational synthetic routes for ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate?
The compound can be synthesized via cyclocondensation reactions using pyridine-2,3-diamine derivatives and α,β-unsaturated carbonyl precursors. For example, analogous imidazo[4,5-b]pyridines are prepared by reacting 5-bromopyridine-2,3-diamine with aldehydes under phase-transfer catalysis (PTC) in solvents like DMF, followed by esterification to introduce the carboxylate group . Modifications to the starting materials (e.g., methyl-substituted precursors) can yield the 7-methyl derivative.
Q. Which analytical techniques are essential for structural confirmation of this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and tautomeric forms.
- X-ray crystallography for resolving bond angles and distances, as demonstrated in studies of related imidazo[4,5-b]pyridines .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
Q. What reaction conditions optimize yield during synthesis?
Phase-transfer catalysis (solid-liquid) with p-toluenesulfonic acid as a catalyst in DMF is effective for cyclization steps. Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) minimize side reactions . Post-synthesis purification via column chromatography or recrystallization in ethanol improves purity.
Q. How do solubility properties influence experimental design?
The compound’s limited aqueous solubility necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Co-solvents like Tween-80 or cyclodextrins can enhance solubility in vitro .
Advanced Research Questions
Q. How can DFT studies guide the design of novel derivatives?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity trends. For example, studies on aminoimidazodipyridines used DFT to optimize reaction pathways with arylidenemalononitriles, identifying favorable sites for electrophilic substitution . This approach can prioritize synthetic targets with desired electronic profiles.
Q. How to resolve discrepancies between computational predictions and experimental reactivity?
Calibrate DFT models using experimental data (e.g., bond lengths from crystallography or reaction yields). In cases where predicted intermediates are not observed, revise computational parameters (e.g., solvent effects, dispersion corrections) or explore alternative mechanistic pathways .
Q. What strategies improve multi-step synthesis efficiency?
Adopt a reaction design framework like ICReDD’s methodology, which integrates quantum chemical calculations, automated condition screening, and feedback loops. For example, computational reaction path searches can identify optimal catalysts or solvent systems, reducing trial-and-error experimentation .
Q. How to investigate tautomeric equilibria in solution?
Use variable-temperature NMR to monitor proton shifts, or UV-vis spectroscopy to track electronic transitions. For imidazo[4,5-b]pyridines, tautomerization between 1H and 3H forms can affect binding in biological systems. Cross-validate findings with X-ray data .
Q. What challenges arise in structure-activity relationship (SAR) studies?
Substituent positioning (e.g., methyl at C7 vs. C6) significantly impacts bioactivity. For example, bromine at C7 in related compounds enhances antimicrobial activity, suggesting steric and electronic effects at this position are critical. Use combinatorial libraries and docking simulations to map SAR .
Q. How to validate the compound’s role in catalytic or photophysical applications?
Characterize photoluminescence properties via time-resolved spectroscopy. Imidazo[4,5-b]pyridines exhibit π-conjugated systems suitable for optoelectronic materials. Pair experimental data (e.g., quantum yields) with TD-DFT simulations to correlate structure with emission behavior .
Methodological Notes
- Synthetic Optimization : Iterate reaction conditions using Design of Experiments (DoE) to account for variables like temperature, solvent polarity, and catalyst loading.
- Data Validation : Cross-reference computational results (DFT, docking) with experimental techniques (SC-XRD, NMR) to minimize ambiguity .
- Safety : Adhere to institutional chemical hygiene plans, especially when handling hazardous intermediates (e.g., brominated precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
